1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

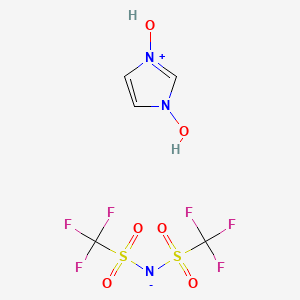

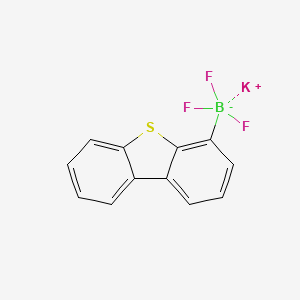

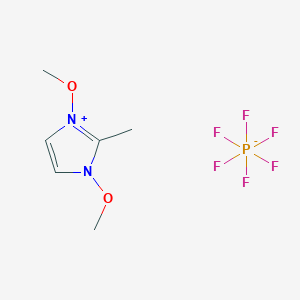

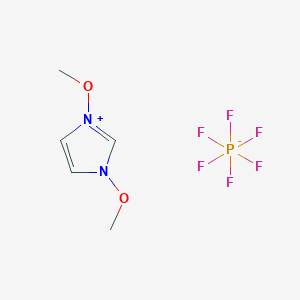

1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide, also known as (OH)2Im-NTf2, is an ionic liquid and NHC precatalyst . It has the empirical formula C5H5F6N3O6S2 and a molecular weight of 381.23 .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide is characterized by the presence of an imidazolium ring with two hydroxyl groups attached to it . The SMILES string representation of the molecule isOn1ccn+c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide are not available, it’s known that similar ionic liquids have been used in Suzuki and Stille coupling reactions .Physical And Chemical Properties Analysis

1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide is a liquid at room temperature . It has a refractive index of 1.4275 .Applications De Recherche Scientifique

Separation Processes :

- It has been effective in separating benzene from hexane, showing promising selectivity and solute distribution ratio (Gonzalez et al., 2012).

Enhanced Selectivity in Liquid Separations :

- The addition of a hydroxyl group to imidazolium cation significantly enhances the selectivity of the ionic liquid in aliphatic/aromatic separations (Ebrahimi et al., 2014).

Coordination Chemistry :

- These compounds stabilize monomeric ligand deficient transition metal complexes through various binding modes (Williams et al., 2005).

Liquid Crystal Studies :

- Imidazolium salts form lamellar, sheetlike arrays in the crystalline phase and a smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).

Solid Polymer Electrolytes :

- Ionic imidazolium-based polymer networks show high conductivity and mechanical stability, making them promising for solid polymer electrolytes (Shaplov et al., 2009).

Equilibrium Modelling :

- Ternary systems involving water, 2-propanol, and these ionic liquids can be accurately correlated using the NRTL and UNIQUAC models (Liu et al., 2016).

Catalysis and Ion Conductivity :

- Dialkyl(1,4-phenylene)diimidazolium salts show mesomorphic and ionic conducting properties, useful in various industrial catalyst applications (Noujeim et al., 2012).

Crystal Structure Analysis :

- Imidazolium triflimide protic ionic liquids display short interionic contacts, conformational flexibility, and hydrogen bonding in their crystal structures (Bentivoglio et al., 2009).

Electrochemical Properties :

- These compounds in imidazolium ionic liquids show high n-doping currents and high rates of ion exchange during redox switching (Sandoval et al., 2014).

Polymerization and Solubility Enhancement :

- Their complexation with cyclodextrin improves water solubility of vinylimidazolium salts, influencing polymerization (Amajjahe and Ritter, 2008).

Excess Property Calculation :

- Excess properties like viscosity deviation and molar isentropic compressibility can be calculated for mixtures containing ethanol and these ionic liquids (Salinas et al., 2015).

Sorbent Applications :

- "Frozen" ionic liquids show promise as novel sorbents for extracting certain compounds (Pang et al., 2017).

Metal-Free Oxidation Depolymerization :

- Ionic liquids can promote metal-free oxidation depolymerization of lignin model compounds and lignin (Yang et al., 2015).

Azeotropic Mixture Extraction :

- These compounds can effectively extract ethanol from its azeotropic mixture with hexane (Corderi and González, 2012).

Temperature-Dependent Properties :

- Temperature affects the density and viscosity of six ionic liquids, with the chemical structure of cations and anions influencing these properties (Jacquemin et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxyimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N2O2.C2F6NO4S2/c6-4-1-2-5(7)3-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3,6-7H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVAEQIBLYMHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746177 | |

| Record name | 1,3-Dihydroxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydroxyimidazolium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

951021-12-8 | |

| Record name | 1,3-Dihydroxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204481.png)

![5-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)thiophene-2-carbonitrile](/img/structure/B8204492.png)

![[alpha-(4-Chlorophenylsulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B8204526.png)

![1-(5-Bromopyridin-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)

![1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8204550.png)